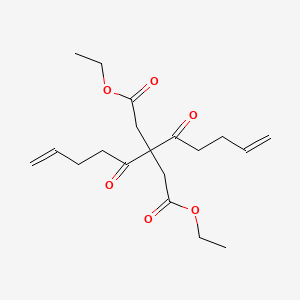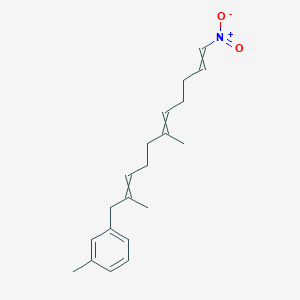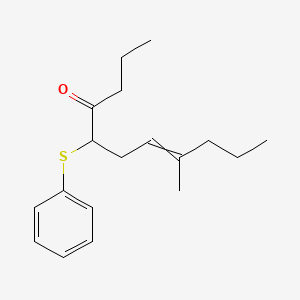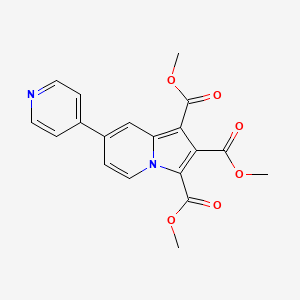![molecular formula C32H34O B14186220 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene CAS No. 850444-01-8](/img/structure/B14186220.png)
9-{[4-(Decyloxy)phenyl]ethynyl}anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[4-(Decyloxy)phenyl]ethynyl}anthracene is an anthracene-based derivative known for its unique photophysical and electrochemical properties.
Preparation Methods
The synthesis of 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene typically involves the Sonogashira cross-coupling reaction. This method uses 9-bromoanthracene and 4-(decyloxy)phenylacetylene as starting materials. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine . The reaction conditions usually involve refluxing the mixture in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
9-{[4-(Decyloxy)phenyl]ethynyl}anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
9-{[4-(Decyloxy)phenyl]ethynyl}anthracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield and thermal stability.
Photovoltaics: It is employed in organic photovoltaic cells as a donor material, contributing to the efficiency of light absorption and charge transport.
Photon Upconversion: It is used in triplet-triplet annihilation photon upconversion systems, which convert low-energy photons into higher-energy photons.
Mechanism of Action
The mechanism of action of 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene involves its ability to absorb light and undergo electronic transitions. The compound’s anthracene core allows for efficient π-π* transitions, while the ethynyl and decyloxy substituents modulate its electronic properties. These transitions are crucial for its applications in OLEDs and photovoltaics, where the compound acts as an efficient emitter or absorber of light .
Comparison with Similar Compounds
Similar compounds to 9-{[4-(Decyloxy)phenyl]ethynyl}anthracene include:
9-(4-Phenylethynyl)anthracene: This compound lacks the decyloxy group, resulting in different photophysical properties and lower solubility in organic solvents.
9,10-Bis(phenylethynyl)anthracene: This derivative has two phenylethynyl groups, leading to enhanced photophysical properties but increased synthesis complexity.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, this compound is often used as a benchmark in photophysical studies.
This compound stands out due to its unique combination of high thermal stability, solubility, and photophysical properties, making it a versatile compound for various scientific applications.
Properties
CAS No. |
850444-01-8 |
|---|---|
Molecular Formula |
C32H34O |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
9-[2-(4-decoxyphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C32H34O/c1-2-3-4-5-6-7-8-13-24-33-29-21-18-26(19-22-29)20-23-32-30-16-11-9-14-27(30)25-28-15-10-12-17-31(28)32/h9-12,14-19,21-22,25H,2-8,13,24H2,1H3 |
InChI Key |
IRZKINQUGLLFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)



![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
